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Compound of Interest

Compound Name: Dlin-MC4-dma

Cat. No.: B10857436 Get Quote

The Core Distinction: This guide compares DODMA, a first-generation ionizable lipid used in

early Stable Nucleic Acid Lipid Particles (SNALP), with DLin-MC4-DMA, a second-generation

biodegradable analog from the DLin-DMA lineage.

While DLin-MC3-DMA (MC3) is the clinical gold standard for hepatic silencing (e.g., Onpattro),

DLin-MC4-DMA serves as a critical research comparator. It shares the potent fusogenic

"dilinoleyl" tail structure of MC3 but possesses a higher pKa (~6.93). This physicochemical shift

renders MC4 less effective for hepatic silencing than MC3 but makes it a valuable tool for

exploring extrahepatic delivery (e.g., spleen/lung) and understanding the precise pKa windows

required for endosomal escape.
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Feature DODMA DLin-MC4-DMA

Generation 1st Gen (SNALP) 2nd Gen (Biodegradable)

Tail Structure Dioleyl (1 double bond/tail) Dilinoleyl (2 double bonds/tail)

Linker Type Ether (Non-biodegradable) Ester (Biodegradable)

pKa ~6.7 – 7.0 ~6.93

Fusogenicity Moderate (Cylindrical shape) High (Cone shape, HII phase)

Primary Utility
Historical Control / Stable

Liposomes

High-pKa Research / Spleen

Targeting

Part 2: Physicochemical & Mechanistic Analysis
Structural Evolution and Biodegradability

DODMA (1,2-Dioleyloxy-3-dimethylaminopropane): Features an ether linkage, which is

stable in vivo. While this stability aids liposome integrity, it leads to tissue accumulation and

potential toxicity upon repeated dosing. Its tails are oleyl (monounsaturated), providing

moderate membrane fluidity.

DLin-MC4-DMA: Represents a "rational design" evolution.[1] It incorporates ester linkages,

allowing endogenous esterases to cleave the lipid into harmless metabolites, significantly

improving the safety profile. Crucially, it uses linoleyl tails (polyunsaturated). The extra

double bonds create a "kinked" geometry, increasing the lipid's volume in the hydrophobic

region.

The "Cone Shape" and Endosomal Escape
The superior potency of DLin-MC4-DMA over DODMA is largely driven by the Shape

Hypothesis.

DODMA tends to form stable lamellar phases (bilayers).

DLin-MC4-DMA, with its bulky dilinoleyl tails, adopts a cone shape. Upon protonation in the

acidic endosome, it pairs with anionic endosomal lipids (like lyso-bisphosphatidic acid) to

form the Inverted Hexagonal Phase (
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). This non-bilayer phase is highly fusogenic, disrupting the endosomal membrane and
releasing the nucleic acid payload into the cytosol.

The pKa Trade-off
Optimal Hepatic Window (6.2 – 6.5): Lipids like MC3 (pKa 6.[2]44) are neutral at

physiological pH (7.[2]4) but rapidly ionize in the early endosome (pH 6.0).

DLin-MC4-DMA (pKa 6.93): Being more basic, MC4 remains partially protonated even at

neutral pH and becomes fully ionized very early in the endocytic pathway. While this ensures

strong cargo binding, it can hamper the "switch" mechanism required for release, or lead to

entrapment in non-productive compartments. However, this higher surface charge can

enhance uptake by antigen-presenting cells (APCs) in the spleen, giving MC4 a distinct

biodistribution profile compared to liver-tropic lipids.

Part 3: Visualization of Signaling & Mechanism
Figure 1: Structural Logic & Endosomal Escape Pathway This diagram illustrates the structural

differences and the HII phase transition mechanism.
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Caption: DLin-MC4-DMA utilizes dilinoleyl tails to drive the formation of the fusogenic Inverted

Hexagonal (
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) phase more effectively than DODMA, facilitating superior endosomal escape.

Part 4: Experimental Protocols
Protocol A: Microfluidic Formulation of LNP-siRNA
This protocol is self-validating through PDI and Encapsulation Efficiency (EE) checks.

Materials:

Lipids: DLin-MC4-DMA (or DODMA), DSPC, Cholesterol, PEG-DMG (2000).

Payload: siRNA or mRNA (in 25mM Sodium Acetate buffer, pH 4.0).

Solvent: 100% Ethanol (Molecular Grade).

Step-by-Step Workflow:

Lipid Mix Preparation:

Prepare a lipid stock in ethanol at a total lipid concentration of 10-15 mM.

Molar Ratios:

For DLin-MC4-DMA: 50 : 10 : 38.5 : 1.5 (Ionizable:DSPC:Chol:PEG).[3]

For DODMA: 40 : 10 : 40 : 10 (Historical SNALP ratio) OR 50:10:38.5:1.5 for direct

comparison.

Aqueous Phase Preparation:

Dilute nucleic acid in 25 mM Sodium Acetate (pH 4.0) to achieve an N/P ratio of 6

(Nitrogen on lipid to Phosphate on RNA).

Microfluidic Mixing:

Use a staggered herringbone mixer (e.g., NanoAssemblr) or T-junction mixer.

Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).
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Total Flow Rate (TFR): 12 mL/min (optimized for ~80-100 nm size).

Dialysis & Buffer Exchange:

Dialyze against 1x PBS (pH 7.4) for 12-16 hours using a 20 kDa MWCO cassette. This

raises the pH, neutralizing the surface charge (essential for reducing toxicity).

Quality Control (Validation):

Size/PDI: Measure via Dynamic Light Scattering (DLS). Target: <100nm, PDI <0.2.

pKa Assay: Use TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence titration to

confirm the pKa of the formulated LNP. MC4 should read ~6.9; DODMA ~6.7.

Encapsulation Efficiency: Ribogreen assay +/- Triton X-100. Target: >85%.

Part 5: Comparative Performance Data
The following table summarizes expected performance metrics based on structure-activity

relationship (SAR) studies (e.g., Semple et al., 2010; Jayaraman et al., 2012).
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Metric DODMA LNP
DLin-MC4-DMA
LNP

Interpretation

Encapsulation

Efficiency
80 - 90% > 90%

Both condense RNA

well due to cationic

nature at pH 4.0.

Particle Size (PDI) 80-120 nm (<0.15) 60-90 nm (<0.10)

DLin series typically

forms more compact,

uniform particles.

In Vitro Potency

(HeLa)
IC50 ~ 10 nM IC50 ~ 0.5 - 2 nM

MC4 is significantly

more potent in vitro

due to fusogenicity.

In Vivo ED50 (Liver) > 1.0 mg/kg ~ 0.1 - 0.3 mg/kg

MC4 is better than

DODMA but lags

behind MC3 (0.005

mg/kg).

Biodistribution Liver (Passive) Liver + Spleen/Lung

Higher pKa of MC4

shifts some burden to

reticuloendothelial

organs.

Toxicity (LFTs)
Moderate

(Accumulates)
Low (Biodegradable)

Ester linkage in MC4

allows clearance,

reducing chronic

toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. cog133.com [cog133.com]

2. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and
hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

4. Designer Lipids Advance Systemic siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

5. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

To cite this document: BenchChem. [Part 1: Executive Summary & Technical Positioning].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857436#comparative-analysis-of-dlin-mc4-dma-
and-dodma]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F16125819%2F
https://pmc.ncbi.nlm.nih.gov/articles/PMC3836621/
https://broadpharm.com/blog/pka-of-lipids-in-drug-delivery
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.nature.com%2Farticles%2Fmt2013124
https://www.benchchem.com/product/b10857436?utm_src=pdf-custom-synthesis
https://cog133.com/index.php?g=Wap&m=Article&a=detail&id=14639
https://pmc.ncbi.nlm.nih.gov/articles/PMC3836621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9621687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9621687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2862526/
https://broadpharm.com/blog/pka-of-lipids-in-drug-delivery
https://www.benchchem.com/product/b10857436#comparative-analysis-of-dlin-mc4-dma-and-dodma
https://www.benchchem.com/product/b10857436#comparative-analysis-of-dlin-mc4-dma-and-dodma
https://www.benchchem.com/product/b10857436#comparative-analysis-of-dlin-mc4-dma-and-dodma
https://www.benchchem.com/product/b10857436#comparative-analysis-of-dlin-mc4-dma-and-dodma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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